molecular formula C8H10BrNO B1322093 3-Bromo-4-methoxybenzylamine CAS No. 247254-47-3

3-Bromo-4-methoxybenzylamine

Cat. No.: B1322093
CAS No.: 247254-47-3
M. Wt: 216.07 g/mol
InChI Key: PZYWNKFZCOGPJX-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybenzylamine (CAS: 247254-47-3) is an aromatic amine derivative featuring a benzylamine backbone substituted with bromine (Br) at the 3-position and a methoxy group (-OCH₃) at the 4-position. Its molecular formula is C₈H₁₀BrNO, with a molecular weight of 216.08 g/mol. This compound is primarily utilized as an organic building block in pharmaceutical and agrochemical synthesis, owing to the reactivity of its amine group and the electron-withdrawing effects of bromine and methoxy substituents .

Properties

IUPAC Name

(3-bromo-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYWNKFZCOGPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621719
Record name 1-(3-Bromo-4-methoxyphenyl)methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID00621719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247254-47-3
Record name 1-(3-Bromo-4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-4-methoxyphenyl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxybenzylamine typically involves the bromination of 4-methoxybenzylamine. One common method includes the use of bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxybenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can undergo reduction to form derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Major Products:

    Substitution Products: Derivatives with different substituents replacing the bromine atom.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Amines with modified functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The potential medicinal applications of 3-Bromo-4-methoxybenzylamine are significant. It has been explored for its biological activity, particularly in the development of new therapeutic agents.

Examples of Medicinal Applications:

  • Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. For instance, compounds derived from this amine have been tested against various pathogens, showing varying degrees of efficacy .
  • Drug Metabolism Studies: The compound's metabolites have been investigated to understand their pharmacokinetics and potential therapeutic effects. Such studies are essential for evaluating the safety and efficacy of new drugs in clinical settings .

Case Studies and Research Findings

Several research studies have highlighted the applications of this compound:

  • Synthesis of Antimicrobial Agents:
    • A study demonstrated the synthesis of novel antimicrobial agents derived from this compound, showcasing their effectiveness against resistant strains of bacteria .
  • Structure-Activity Relationship (SAR) Studies:
    • Research focused on the SAR of compounds based on this compound has provided insights into how structural modifications can enhance biological activity, leading to the development of more effective therapeutics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisAsymmetric synthesis of β-hydroxy-α-amino acids
Medicinal ChemistryDevelopment of antimicrobial agents
Drug MetabolismPharmacokinetic studies on metabolites
Complex Molecule SynthesisSynthesis of fluorinated derivatives

Mechanism of Action

The mechanism by which 3-Bromo-4-methoxybenzylamine exerts its effects involves interactions with specific molecular targets. The bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The amine group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

4-Methoxybenzylamine

  • Molecular Formula: C₈H₁₁NO
  • Molecular Weight : 137.18 g/mol
  • Key Properties : Boiling point = 236–237°C; Density = 1.053 g/cm³; Refractive Index = 1.5460 .
  • Comparison: Lacks the bromine substituent, reducing molecular weight and altering reactivity. Higher boiling point compared to brominated analogs (e.g., 3-Methoxybenzyl bromide) due to hydrogen bonding from the amine group.

3-Methoxybenzyl Bromide

  • Molecular Formula : C₈H₉BrO
  • Molecular Weight : 201.06 g/mol
  • Key Properties : Boiling point = 152°C; Density = 1.436 g/cm³; Refractive Index = 1.575 .
  • Comparison :
    • Replaces the amine group with bromide, enhancing its role as an alkylating agent.
    • Lower boiling point than 3-Bromo-4-methoxybenzylamine (inferred) due to weaker intermolecular forces (van der Waals vs. hydrogen bonding).
    • Bromine at the 3-position directs electrophilic substitution differently compared to 4-methoxy substitution in the target compound.

O-(4-Bromo-2-methoxybenzyl)hydroxylamine

  • Molecular Formula: C₈H₁₀BrNO₂
  • Molecular Weight : 232.08 g/mol
  • Key Properties : MS-ESI (m/z) = 233 (M+H)⁺; NMR data indicates substitution at 4-bromo and 2-methoxy positions .
  • Comparison :
    • Hydroxylamine (-NHOH) functional group instead of amine (-NH₂), altering redox and coordination chemistry.
    • Substitution pattern (2-methoxy vs. 4-methoxy in this compound) impacts steric and electronic effects in reactions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₈H₁₀BrNO 216.08 N/A Organic synthesis building block
4-Methoxybenzylamine C₈H₁₁NO 137.18 236–237 Pharmaceutical intermediates
3-Methoxybenzyl Bromide C₈H₉BrO 201.06 152 Alkylating agent
O-(4-Bromo-2-methoxybenzyl)hydroxylamine C₈H₁₀BrNO₂ 232.08 N/A Hydroxylamine-based reactions

Biological Activity

3-Bromo-4-methoxybenzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H12BrNO
  • Molecular Weight : 230.1 g/mol

The synthesis typically involves the following steps:

  • Bromination : Starting from 4-methoxybenzaldehyde, bromination is performed using bromine in the presence of a catalyst.
  • Reduction : The resulting 4-bromo-3-methoxybenzaldehyde is reduced to 4-bromo-3-methoxybenzyl alcohol using sodium borohydride.
  • Amination : The alcohol is converted to benzylamine through reaction with ammonia or an amine source.
  • Hydrochloride Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

This synthetic pathway allows for the generation of various derivatives that may exhibit different biological activities.

Anticancer Properties

Research has demonstrated that this compound exhibits potential anticancer activity. In vitro studies have shown its effectiveness against several cancer cell lines, including:

Cell Line IC50 (µM)
A5490.5 - 1
HeLa0.6 - 1.2
U373n0.7 - 1.5

These findings suggest that the compound may inhibit tumor growth and proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromo and methoxy groups enhances its binding affinity, which may lead to increased selectivity towards cancer-related pathways .

In particular, studies have indicated that this compound can inhibit key proteins involved in cancer cell survival and proliferation, such as DDX3, which plays a critical role in various cancers .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli50
S. aureus25
P. aeruginosa40

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies

  • Anticancer Activity Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of benzylamine, including this compound. The study found that compounds with halogen substitutions exhibited enhanced potency against multiple cancer cell lines, indicating structure-activity relationships that could guide further drug development .
  • Antimicrobial Evaluation : Research conducted by a team at a leading university assessed the antimicrobial properties of several substituted benzylamines, including our compound of interest. The results highlighted its effectiveness against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methoxybenzylamine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methoxybenzylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.